molecular formula C6H4As2O2 B3056598 Benzene-1,4-diylbis(oxoarsane) CAS No. 7270-49-7

Benzene-1,4-diylbis(oxoarsane)

Cat. No.: B3056598
CAS No.: 7270-49-7
M. Wt: 257.94 g/mol
InChI Key: WGJMZESFGRMKFL-UHFFFAOYSA-N
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Description

Benzene-1,4-diylbis(oxoarsane) is a compound featuring a benzene ring substituted at the 1,4-positions with oxoarsane (-O-As=O) groups. For instance, copper(II) benzene-1,4-diylbis(oxyacetate) trihydrate (1c) and zinc(II) benzene-1,4-diylbis(oxyacetate) dihydrate (1z) were synthesized via reactions of the sodium salt of benzene-1,4-diylbis(oxyacetic) acid (1a) with metal sulfates. Elemental analysis confirmed their compositions:

  • Copper complex (1c): C₁₀H₁₄O₉Cu, Mr = 341.76; Found: 34.97% C, 4.50% H, 18.64% Cu .
  • Zinc complex (1z): C₁₀H₁₂O₈Zn, Mr = 325.57; Found: 36.97% C, 3.80% H, 20.27% Zn .

These complexes exhibit water insolubility, typical of metal-organic coordination compounds, and likely form polymeric structures due to bridging carboxylate ligands.

Properties

IUPAC Name

1,4-diarsorosobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4As2O2/c9-7-5-1-2-6(8-10)4-3-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJMZESFGRMKFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[As]=O)[As]=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4As2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80279434
Record name benzene-1,4-diylbis(oxoarsane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80279434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7270-49-7
Record name ANTINEOPLASTIC-12680
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12680
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name benzene-1,4-diylbis(oxoarsane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80279434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of benzene-1,4-diylbis(oxoarsane) involves specific reaction conditions and reagents. One common method includes the reaction of benzene with arsenic trioxide in the presence of a catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure the proper formation of the oxoarsane groups . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

Benzene-1,4-diylb

Comparison with Similar Compounds

Benzene-1,4-diyl Derivatives with Heterocyclic Substituents

  • 4,4′-Benzene-1,4-diylbis(1H-pyrazole) (H₂bpb) : Used as a linker in metal-organic frameworks (MOFs), this compound features pyrazole groups at the 1,4-positions. Its structural flexibility allows coordination with transition metals, forming porous networks . In contrast, benzene-1,4-diylbis(oxoarsane) derivatives prioritize oxyacetate-metal bonding, favoring dense coordination polymers.
  • 2,2′-[Benzene-1,4-diylbis(nitromethylylidene)]diphenol: A ligand derived from 1,4-phenylenediamine and 3-hydroxybenzoic acid, this compound forms octahedral Co²⁺, Ni²⁺, and dimeric Cu²⁺ complexes. The Cu²⁺ complex exhibits first-order photokinetics (rate constant = 0.017 min⁻¹), highlighting reactivity differences compared to arsenic-containing derivatives .

Carboxylic Acid and Amide Derivatives

  • Benzene-1,4-dicarboxylic acid (H₂bdc): A cornerstone in MOF chemistry (e.g., MOF-5), H₂bdc’s carboxylate groups enable robust coordination with metals like Zn²⁺. Unlike benzene-1,4-diylbis(oxoarsane), H₂bdc-based MOFs are renowned for high surface areas and gas storage applications .
  • N,N′-(1,4-Phenylene)Bis(Acetoacetamide) : This diamide derivative, with acetylacetone substituents, serves as a chelating agent. Its flexibility contrasts with the rigid oxoarsane backbone, influencing metal-binding selectivity .

Comparative Physicochemical Properties

Compound Functional Groups Key Properties Applications Reference
Benzene-1,4-diylbis(oxoarsane) -O-As=O, carboxylate Water-insoluble, polymeric metal complexes Coordination chemistry
H₂bpb (pyrazole derivative) Pyrazole MOF linker, porous structures Gas storage, catalysis
Cu²⁺ nitromethylylidene complex Nitromethyl, phenolic -OH Octahedral geometry, photokinetic activity Photochemical studies
H₂bdc (terephthalic acid) Carboxylic acid High thermal stability, MOF formation Materials science
UV-3638 (benzoxazinone) Benzoxazinone UV absorption (λ_max ~ 300–400 nm) Photostabilizers in polymers

Q & A

Q. What statistical approaches validate the reproducibility of molar ratio determinations in multi-metal coordination systems?

  • Methodological Answer : Use Job’s method (continuous variation) to confirm 1:1 (Co²⁺/Ni²⁺) or 2:2 (Cu²⁺) stoichiometries . Replicate syntheses under inert atmospheres to avoid oxidation artifacts. Apply error-propagation analysis to elemental and conductometric data to quantify uncertainty.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzene-1,4-diylbis(oxoarsane)
Reactant of Route 2
Benzene-1,4-diylbis(oxoarsane)

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